molecular formula C15H11IN2O3S B5137280 3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid

3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No.: B5137280
M. Wt: 426.2 g/mol
InChI Key: VHWCRTCQENVBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as ITC-88, is a compound that has gained attention in the field of cancer research due to its potential as an anticancer agent. ITC-88 is a member of the thiosemicarbazone family, which has been extensively studied for its ability to inhibit ribonucleotide reductase, an enzyme involved in DNA synthesis.

Mechanism of Action

The mechanism of action of 3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to inhibit ribonucleotide reductase, an enzyme involved in DNA synthesis. This inhibition leads to a decrease in the production of deoxyribonucleotides, which are essential for DNA synthesis and cell proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in animal models, making it a promising candidate for further development as a cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid is its potential as a targeted therapy for cancer cells, as it has been shown to selectively inhibit ribonucleotide reductase in cancer cells. However, its mechanism of action is not fully understood, which may limit its development as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosage and administration of this compound.

Future Directions

Future research on 3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid should focus on elucidating its mechanism of action and determining its efficacy in combination with other cancer therapies. Additionally, studies should be conducted to determine the optimal dosage and administration of this compound, as well as its potential side effects. Finally, further research is needed to determine the potential of this compound in the treatment of other diseases beyond cancer.

Synthesis Methods

3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid is synthesized by reacting 2-iodobenzoyl chloride with thiosemicarbazide followed by reaction with 3-aminobenzoic acid. The resulting compound is purified by recrystallization to obtain this compound.

Scientific Research Applications

3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and leukemia. Additionally, this compound has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Properties

IUPAC Name

3-[(2-iodobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O3S/c16-12-7-2-1-6-11(12)13(19)18-15(22)17-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWCRTCQENVBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.